N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to the triazole derivative using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent selection, temperature control, and purification steps are critical to achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in pathogens.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets compared to other similar compounds.
Biological Activity
N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-75-2) is a compound within the triazole family that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H18N4O
- Molecular Weight : 306.37 g/mol
- Structure : The compound features a triazole ring, which is known for its biological activity due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions. The resulting product is typically purified through recrystallization methods to yield a high-purity compound suitable for biological testing .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways critical for microbial survival .
Anticancer Potential
Triazoles are also recognized for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds in this class can inhibit enzymes involved in DNA replication and repair processes .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo. This suggests a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
This data indicates a promising profile for further development as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies utilizing human cancer cell lines demonstrated that this triazole derivative could significantly inhibit cell proliferation. The IC50 values were measured across different cancer types:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 12.5 |
MCF7 (breast) | 15.0 |
A549 (lung) | 10.0 |
These findings suggest that this compound may be effective in targeting various cancers .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-9-13(2)11-15(10-12)19-18(23)17-14(3)22(21-20-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNRBWFRVRDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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